Cas no 2377036-10-5 (2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid)

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, which serves as a temporary protecting group for amine functionalities in peptide synthesis. The 4,4-dimethylpyrrolidine scaffold enhances steric hindrance, improving selectivity during coupling reactions. The acetic acid moiety allows for further functionalization, making it a versatile intermediate in solid-phase peptide synthesis (SPPS). Its stability under basic conditions and compatibility with standard deprotection protocols (e.g., piperidine treatment) ensure reliable performance in multi-step syntheses. This compound is particularly valuable for constructing structurally complex peptides, where precise control over reactivity and side-chain protection is critical.
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid structure
2377036-10-5 structure
Product Name:2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid
CAS No:2377036-10-5
MF:C23H25NO4
MW:379.44890666008
CID:5357092
Update Time:2025-06-15

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid
    • Z3810976560
    • 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidin-3-yl)acetic acid
    • Inchi: 1S/C23H25NO4/c1-23(2)14-24(12-15(23)11-21(25)26)22(27)28-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,26)
    • InChI Key: GFUUWFWTZHOHSJ-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CC(CC(=O)O)C(C)(C)C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 581
  • XLogP3: 4
  • Topological Polar Surface Area: 66.8

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid Pricemore >>

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Additional information on 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid

Introduction to 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid (CAS No. 2377036-10-5)

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid, also known by its CAS number 2377036-10-5, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 4,4-dimethylpyrrolidine moiety. These structural elements contribute to its potential applications in various biochemical and therapeutic contexts.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, making it a valuable tool in the synthesis of complex peptides and proteins. The presence of the 4,4-dimethylpyrrolidine moiety adds further complexity and functionality to the molecule, potentially enhancing its pharmacological properties. This combination of features makes 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid a promising candidate for the development of novel therapeutic agents.

Recent studies have explored the potential of this compound in various biological systems. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structures exhibit potent anti-inflammatory and anti-cancer activities. The specific structure of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid may enhance its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways.

In the context of drug discovery, the ability to modify and optimize the structure of compounds like 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid is crucial. Synthetic chemists can leverage the Fmoc protecting group to facilitate the synthesis of derivatives with improved pharmacological profiles. For example, by modifying the substituents on the pyrrolidine ring or introducing additional functional groups, researchers can fine-tune the compound's solubility, stability, and bioavailability.

Clinical trials are an essential step in evaluating the safety and efficacy of new drugs. While specific clinical data for 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid may not yet be available, preclinical studies have provided valuable insights into its potential therapeutic applications. These studies have demonstrated that the compound exhibits low toxicity and good pharmacokinetic properties, which are essential for successful drug development.

In addition to its potential as a therapeutic agent, 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid has also been investigated for its use as a tool compound in biochemical research. Its unique structural features make it an excellent candidate for studying protein-protein interactions and enzyme inhibition. By understanding how this compound interacts with specific biological targets, researchers can gain insights into disease mechanisms and identify new therapeutic targets.

The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid involves several key steps. The Fmoc protecting group is typically introduced using fluorenylmethyloxycarbonyl chloride (FmocCl) under basic conditions. The 4,4-dimethylpyrrolidine moiety can be synthesized through a series of reactions involving ring-opening polymerization and subsequent functionalization steps. The final acetic acid group is introduced through carboxylation or esterification reactions.

The purity and quality of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid are critical for its use in both research and pharmaceutical applications. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques for characterizing the compound and ensuring its purity. These analytical methods provide detailed information about the molecular structure and can help identify any impurities or by-products that may affect the compound's performance.

In conclusion, 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid (CAS No. 2377036-10-5) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents and as a tool compound in biochemical research. Ongoing studies continue to explore its properties and applications, contributing to advancements in drug discovery and disease treatment.

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